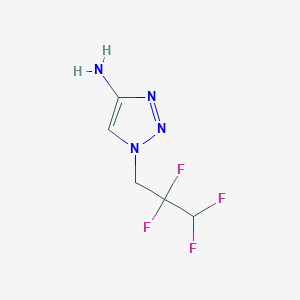
3-ethynyl-N-(1H-imidazol-2-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-N-(1H-imidazol-2-ylmethyl)aniline is a chemical compound with the molecular formula C₁₂H₁₁N₃ It is characterized by the presence of an ethynyl group attached to an aniline ring, which is further substituted with an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-N-(1H-imidazol-2-ylmethyl)aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as amido-nitriles, under mild conditions using nickel-catalyzed addition to nitriles.
Attachment of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Final Assembly: The final step involves the coupling of the imidazole moiety with the ethynyl-substituted aniline under suitable conditions to yield the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-N-(1H-imidazol-2-ylmethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3-Ethynyl-N-(1H-imidazol-2-ylmethyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethynyl-N-(1H-imidazol-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Ethynylaniline: Lacks the imidazole moiety, making it less versatile in biological applications.
N-(1H-imidazol-2-ylmethyl)aniline:
Uniqueness
3-Ethynyl-N-(1H-imidazol-2-ylmethyl)aniline stands out due to the presence of both the ethynyl and imidazole groups, which confer unique chemical reactivity and potential for diverse applications in various fields of research .
Properties
Molecular Formula |
C12H11N3 |
|---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
3-ethynyl-N-(1H-imidazol-2-ylmethyl)aniline |
InChI |
InChI=1S/C12H11N3/c1-2-10-4-3-5-11(8-10)15-9-12-13-6-7-14-12/h1,3-8,15H,9H2,(H,13,14) |
InChI Key |
HQXMLLCKWLYBMU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)NCC2=NC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


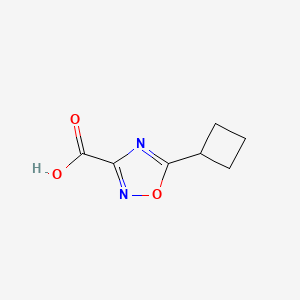
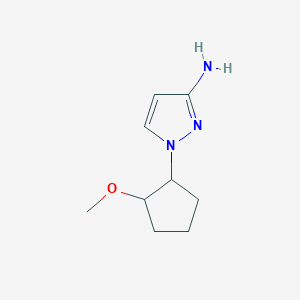
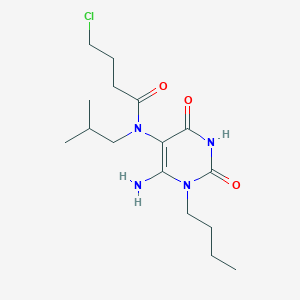


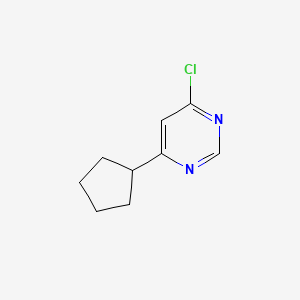
![tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13067423.png)
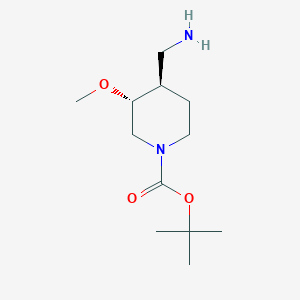
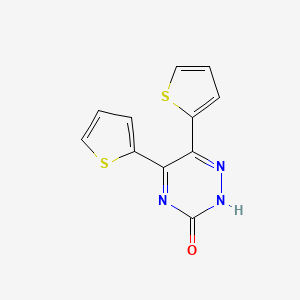
![(1R,3S,7R,9R)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol](/img/structure/B13067459.png)
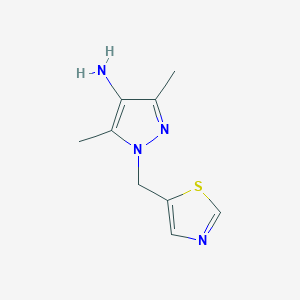
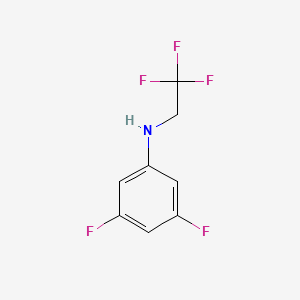
![2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid](/img/structure/B13067479.png)
